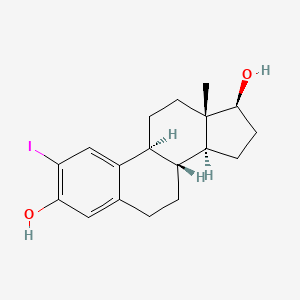

2-Iodoestradiol

Description

Structure

3D Structure

Properties

CAS No. |

24381-12-2 |

|---|---|

Molecular Formula |

C18H23IO2 |

Molecular Weight |

398.3 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23IO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |

InChI Key |

JZYOQPBSKIOCIK-XSSYPUMDSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)I)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-iodoestradiol 2-iodoestradiol, 125I-labeled 2-iodoestradiol, 131I-labeled |

Origin of Product |

United States |

Foundational & Exploratory

2-Iodoestradiol: A Technical Deep Dive into its Putative Mechanism of Action in Breast Cancer Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 2-Iodoestradiol in breast cancer cells is limited. This document, therefore, presents a putative mechanism synthesized from the known actions of its parent compound, estradiol (B170435), and related halogenated and substituted estrogen analogs. The experimental protocols, quantitative data, and signaling pathways described herein are based on established methodologies and data for similar compounds and should be considered a guide for future research into the specific effects of this compound.

Executive Summary

This compound, a synthetic derivative of estradiol, holds potential as a therapeutic agent in breast cancer research. Due to a scarcity of direct research, this whitepaper outlines a hypothesized mechanism of action based on the well-documented roles of estradiol and its metabolites in breast cancer biology. It is proposed that this compound's effects are likely mediated through its interaction with estrogen receptors (ERα and ERβ), leading to the modulation of downstream signaling pathways that control cell proliferation, apoptosis, and cell cycle progression. Furthermore, its structural similarity to estradiol suggests it may act as a competitive inhibitor of enzymes involved in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This document provides a framework for investigating these potential mechanisms, including detailed experimental protocols and illustrative data, to guide future research and drug development efforts.

Introduction

Estrogens, particularly 17β-estradiol (E2), play a pivotal role in the development and progression of a majority of breast cancers. The biological effects of estrogens are primarily mediated through their binding to estrogen receptors alpha (ERα) and beta (ERβ), which act as ligand-activated transcription factors. The modulation of estrogen signaling is a cornerstone of endocrine therapy for ER-positive breast cancer.

This compound is a derivative of estradiol in which an iodine atom is substituted at the C2 position of the steroid's A ring. Halogenation of estrogens can significantly alter their binding affinity for ERs and their metabolic stability, potentially leading to altered biological activity. This document explores the putative mechanisms by which this compound may exert its effects on breast cancer cells, drawing parallels from the known actions of estradiol and other halogenated estrogen analogs.

Putative Mechanisms of Action

The primary mechanisms through which this compound is hypothesized to act in breast cancer cells are:

-

Estrogen Receptor Modulation: Binding to and modulation of ERα and ERβ activity.

-

Enzyme Inhibition: Competitive inhibition of key enzymes in estrogen synthesis, such as 17β-HSD1.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the progression of the cell cycle.

-

Modulation of Signaling Pathways: Influencing critical intracellular signaling cascades.

Estrogen Receptor (ER) Binding and Activity

It is hypothesized that this compound, due to its structural similarity to estradiol, will bind to both ERα and ERβ. The iodine substitution at the C2 position may alter its binding affinity compared to the parent molecule. The relative binding affinity (RBA) of various estrogens for ERs has been studied, and it is known that substitutions on the estradiol molecule can significantly impact this affinity.

Table 1: Illustrative Estrogen Receptor Binding Affinities

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

| 17β-Estradiol | 100 | 100 |

| 2-Hydroxyestradiol | 1.11 | Data Not Available |

| This compound (Hypothesized) | 5-20 | 5-20 |

| Tamoxifen | 2.5 | 2.5 |

Note: The RBA for this compound is a hypothesized range based on data for other C2-substituted estrogens. Actual values require experimental determination.

Upon binding, this compound may act as an agonist, partial agonist, or antagonist of ERs, leading to conformational changes in the receptor, its dimerization, and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This would modulate the transcription of genes involved in cell proliferation, survival, and apoptosis.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

17β-HSD1 is a critical enzyme in the biosynthesis of active estrogens, catalyzing the conversion of estrone (B1671321) (E1) to the more potent estradiol (E2).[1] Inhibition of this enzyme is a key strategy in reducing local estrogen concentrations in breast tumors.[2][3][4] Steroidal and non-steroidal inhibitors of 17β-HSD1 have been developed.[3] Given its steroidal structure, this compound could potentially act as a competitive inhibitor of 17β-HSD1.

Table 2: Illustrative IC50 Values for 17β-HSD1 Inhibition

| Compound | Cell Line | IC50 (nM) |

| Non-steroidal Inhibitor | T47-D | <100 |

| This compound (Hypothesized) | T47-D | 100-500 |

Note: The IC50 for this compound is a hypothesized range. Actual values require experimental determination.

Induction of Apoptosis and Cell Cycle Arrest

Estradiol and its metabolites can have dual effects on breast cancer cells, promoting proliferation in some contexts while inducing apoptosis in others, particularly in cells that have developed resistance to estrogen deprivation.[5] 2-Methoxyestradiol (B1684026), a metabolite of estradiol, is known to induce apoptosis and cause G2/M cell cycle arrest by disrupting microtubule dynamics.[6][7] It is plausible that this compound could share similar pro-apoptotic and cell cycle inhibitory properties.

Table 3: Illustrative Effects of Estradiol Analogs on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction (% of cells) |

| 17β-Estradiol | MCF-7 | G1 to S phase progression | Low |

| 2-Methoxyestradiol | MDA-MB-231 | G2/M Arrest | High |

| This compound (Hypothesized) | MCF-7 | G2/M Arrest | Moderate to High |

| This compound (Hypothesized) | MDA-MB-231 | G2/M Arrest | Moderate to High |

Note: The effects for this compound are hypothesized. Actual outcomes require experimental validation.

Modulation of Intracellular Signaling Pathways

Estradiol is known to rapidly activate non-genomic signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[8][9] The activation of these pathways can influence the cellular response to endocrine therapies.[10][11] It is hypothesized that this compound could also modulate these pathways, potentially leading to either pro-proliferative or anti-proliferative effects depending on the cellular context.

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action of this compound, a series of in vitro experiments are proposed.

Cell Culture

-

Cell Lines:

-

MCF-7 (ER-positive, luminal A breast cancer)

-

T47-D (ER-positive, luminal A breast cancer)

-

MDA-MB-231 (ER-negative, triple-negative breast cancer)

-

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating estrogenic effects, cells should be cultured in phenol (B47542) red-free DMEM with charcoal-stripped FBS to remove endogenous steroids.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation of breast cancer cells.

-

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.01 nM to 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its determined IC50 concentration for 24 and 48 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Protocol:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

-

Protocol:

-

Treat cells with this compound for various time points.

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Cyclin D1, Bcl-2, Bax, PARP).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to estradiol and its metabolites provides a strong foundation for hypothesizing its mechanism of action in breast cancer cells. The proposed mechanisms, including ER modulation, enzyme inhibition, and induction of apoptosis and cell cycle arrest, offer a clear roadmap for future research. The experimental protocols detailed in this document provide the necessary tools to elucidate the precise biological effects of this compound. Further investigation is warranted to determine its potential as a novel therapeutic agent for breast cancer, particularly in defining its efficacy in both ER-positive and ER-negative subtypes and its potential to overcome endocrine resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of MDA-MB-231 cell cycle progression and cell proliferation by C-2-substituted oestradiol mono- and bis-3-O-sulphamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. hormonebalance.org [hormonebalance.org]

- 10. Synthesis, stability, and cellular uptake of 131I-estradiol against MCF7 and T-47D human cell lines as a radioligand for binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell cycle analysis of estrogen stimulated growth of the human breast cancer cell line, MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Iodoestradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification methods for 2-iodoestradiol, a halogenated derivative of estradiol (B170435). This compound is of significant interest in biomedical research, particularly as a precursor for radiolabeled estrogens used in imaging and as a tool to study estrogen receptor interactions. This document outlines common synthetic routes, purification protocols, and the presumed biological signaling pathway of this compound.

Synthesis of this compound

The synthesis of this compound primarily involves the direct iodination of the A-ring of estradiol. Several methods have been developed, with varying degrees of regioselectivity and yield. A common challenge is the concurrent formation of the 4-iodoestradiol isomer, which necessitates efficient purification.

Key Synthesis Methods

Three primary methods for the synthesis of this compound are highlighted below:

-

Iodination using Iodine and Mercuric Acetate (B1210297): This is a traditional method for the iodination of estradiol.[1] While it can produce this compound, it is not highly regioselective and results in a mixture of 2- and 4-iodoestradiol.[1]

-

Regioselective Iodination using Iodine-Copper(II) Acetate: This method offers a more selective route to this compound, providing the 2-iodo derivative in high yield with good regioselectivity.[1][2]

-

Regioselective Iodination via Thallation: The use of thallium(III) trifluoroacetate (B77799) for the thallation of estradiol diacetate, followed by reaction with an iodide source, yields the this compound derivative with high regioselectivity.[3] This method is noted for its rapidity and is particularly suitable for the preparation of radioiodinated estradiol.[3]

Quantitative Data on Synthesis Methods

The following table summarizes the available quantitative data for the different synthesis methods of iodoestradiol.

| Synthesis Method | Reagents | Product(s) | Yield (%) | Purity/Selectivity | Reference |

| Iodination with Mercuric Acetate | Estradiol, Iodine, Mercuric Acetate | This compound | 36.8 | Mixture with 4-iodoestradiol | [1] |

| 4-Iodoestradiol | 21.5 | [1] | |||

| Regioselective Iodination with Copper(II) Acetate | Estradiol, Iodine, Copper(II) Acetate in Acetic Acid | This compound | High | Regioselective for the 2-position | [1][2] |

| Regioselective Iodination via Thallation | Estradiol Diacetate, Thallium Trifluoroacetate, Potassium Iodide | This compound | Not specified | Exclusively the 2-iodo isomer | [3] |

Experimental Protocols

Synthesis of 2- and 4-Iodoestradiol using Mercuric Acetate

This protocol is adapted from a method that yields a mixture of 2- and 4-iodoestradiol.[1]

Materials:

-

Estradiol

-

Iodine (I₂)

-

Mercuric acetate (Hg(OAc)₂)

-

Acetic acid (AcOH)

-

Benzene

-

Acetone

-

Silica (B1680970) gel for medium-pressure liquid chromatography (MPLC)

Procedure:

-

Dissolve estradiol in acetic acid.

-

Add a solution of iodine and mercuric acetate in acetic acid to the estradiol solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up to extract the crude product.

-

The resulting crude product will be a mixture of this compound and 4-iodoestradiol.

Purification of this compound by Medium-Pressure Liquid Chromatography (MPLC)

The separation of the 2- and 4-iodoestradiol isomers is crucial for obtaining pure this compound.

Instrumentation and Materials:

-

Medium-Pressure Liquid Chromatography (MPLC) system

-

Silica gel column

-

Mobile phase: Benzene-acetone (5:1, v/v)

-

Fraction collector

-

UV detector or other suitable detection method

Procedure:

-

Dissolve the crude mixture of iodoestradiols in a minimal amount of the mobile phase or a compatible solvent.

-

Load the sample onto the pre-equilibrated silica gel column.

-

Elute the column with the benzene-acetone (5:1, v/v) mobile phase at a constant flow rate.

-

Monitor the elution of the compounds using a UV detector.

-

Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound and 4-iodoestradiol.

-

Combine the pure fractions of this compound and evaporate the solvent to obtain the purified product.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key steps of reaction and subsequent purification.

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathway

This compound is an analog of 17β-estradiol and is presumed to exert its biological effects through the same signaling pathways, primarily by binding to estrogen receptors (ERs), ERα and ERβ. The binding of an estrogenic ligand to these receptors initiates a cascade of events leading to changes in gene expression.

Estrogen Receptor Binding

Interestingly, this compound has been shown to bind with remarkably high affinity to human sex hormone-binding globulin (SHBG), with an affinity constant of 2.4 x 10⁹ M⁻¹.[5] This affinity is even higher than that of the natural high-affinity ligand, dihydrotestosterone.[5] This strong binding to SHBG may influence the bioavailability and pharmacokinetics of this compound in vivo.

Presumed Signaling Pathway

The diagram below illustrates the generally accepted estrogen signaling pathway, through which this compound is expected to act.

Caption: Presumed signaling pathway of this compound via estrogen receptors.

References

- 1. Novel regioselective iodination of estradiol, estriol, and estrone using iodine–copper(II) acetate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 24381-12-2 | Benchchem [benchchem.com]

- 3. Regioselective A-ring iodination of estradiol diacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound binds with high affinity to human sex hormone binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Iodoestradiol's Affinity for Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 2-iodoestradiol for estrogen receptors (ERs), crucial targets in various physiological and pathological processes, including cancer. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to support research and development in endocrinology and oncology.

Executive Summary

Comparative Binding Affinity of Iodinated Estradiol (B170435) Analogs

Due to the lack of specific binding affinity data for this compound, the following table summarizes the binding characteristics of the well-researched isomer, 16α-iodo-17β-estradiol, in comparison to the endogenous ligand, 17β-estradiol. This data is crucial for understanding the potential ER-mediated effects of iodinated estrogens.

| Compound | Receptor | Binding Affinity (Kd) | Notes |

| 17β-Estradiol | ERα | ~0.1 nM | High affinity for both receptor subtypes. |

| ERβ | ~0.4 nM | High affinity for both receptor subtypes. | |

| 16α-iodo-17β-estradiol | ERα | 0.1 nM[1] | Exhibits high affinity for ERα, comparable to 17β-estradiol.[1] |

| ERβ | 0.4 nM[1] | Shows a slightly lower, yet still high, affinity for ERβ compared to ERα.[1] |

Note: The dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity. The data presented here for 16α-iodo-17β-estradiol was determined through saturation ligand binding analysis of in vitro synthesized human ERα and rat ERβ protein.[1]

Experimental Protocols: Determining Estrogen Receptor Binding Affinity

The binding affinity of compounds like this compound to estrogen receptors is typically determined using competitive radioligand binding assays.

Principle of Competitive Binding Assay

This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor. The concentration of the test compound required to inhibit 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). From the IC50 value, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the test compound for the receptor. The Relative Binding Affinity (RBA) can also be determined by comparing the IC50 of the test compound to that of a reference compound, typically 17β-estradiol.

Key Methodologies

A standard competitive binding assay protocol involves the following steps:

-

Preparation of Receptor Source: Estrogen receptors can be obtained from various sources, including:

-

Tissue Cytosol: Uterine cytosol from rats is a common source of ERα.

-

Recombinant Receptors: Purified, recombinantly expressed human ERα and ERβ are frequently used for subtype-specific binding assays.

-

-

Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-17β-estradiol) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:

-

Dextran-Coated Charcoal (DCC): Charcoal adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant.

-

Hydroxylapatite (HAP) Assay: HAP binds the receptor-ligand complex, which can then be separated by centrifugation.

-

Filter Binding Assays: The reaction mixture is passed through a filter that retains the receptor-ligand complex.

-

-

Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is generated, from which the IC50 value is determined.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for a competitive binding assay and the estrogen receptor signaling pathway.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Simplified overview of the classical estrogen receptor signaling pathway.

Estrogen Receptor Signaling Pathways

Estrogens mediate their effects through two main pathways:

-

Genomic (Nuclear-Initiated) Pathway: This is the classical pathway where estrogen diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there. The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription. This process results in changes in protein synthesis and cellular function, typically occurring over hours to days.

-

Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs is localized to the cell membrane. Binding of estrogen to these membrane-associated ERs can rapidly activate various intracellular signaling cascades, such as those involving G-proteins, adenylyl cyclase, and mitogen-activated protein kinases (MAPKs). These signaling events occur within seconds to minutes and can modulate a variety of cellular processes, including ion channel activity and nitric oxide production.

Conclusion

While specific quantitative binding affinity data for this compound for ERα and ERβ remains elusive in the current body of scientific literature, the established methodologies for determining such parameters are well-defined. The data available for the closely related isomer, 16α-iodoestradiol, suggests that iodination at certain positions on the estradiol scaffold can maintain high-affinity binding to estrogen receptors. Researchers and drug development professionals investigating this compound should consider conducting competitive binding assays to definitively characterize its receptor binding profile. Understanding the precise affinity of this compound for ERα and ERβ is a critical first step in elucidating its potential as a selective estrogen receptor modulator and its subsequent effects on estrogen-mediated signaling pathways.

References

The In Vivo Biological Landscape of 2-Iodoestradiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoestradiol, a halogenated derivative of the primary female sex hormone 17β-estradiol, has emerged as a molecule of significant interest in biomedical research. Its unique properties, conferred by the iodine substitution on the estradiol (B170435) scaffold, have positioned it as a valuable tool for in vivo investigations, primarily in the realms of molecular imaging and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in vivo biological functions of this compound, with a focus on its interactions with estrogen receptors and its role as an inhibitor of steroid sulfatase. This document synthesizes available data on its binding affinities, summarizes in vivo experimental findings, and outlines detailed methodologies for its study, providing a foundational resource for researchers in oncology, endocrinology, and drug development.

Core Biological Functions of this compound In Vivo

The in vivo biological activities of this compound are predominantly centered around two key molecular interactions: its binding to estrogen receptors (ERs) and its inhibition of the steroid sulfatase (STS) enzyme.

Estrogen Receptor Imaging Agent

Radioiodinated derivatives of this compound are instrumental as imaging agents for visualizing estrogen receptor-positive (ER+) tissues and tumors in vivo. The introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) allows for non-invasive imaging techniques such as Single Photon Emission Computed Tomography (SPECT) to detect and monitor the distribution and activity of estrogen receptors. This is particularly valuable in the context of breast cancer, where ER status is a critical determinant for prognosis and therapeutic strategy.

Steroid Sulfatase Inhibition

This compound and its analogs have been investigated for their ability to inhibit the steroid sulfatase (STS) enzyme. STS is responsible for the conversion of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. By blocking this conversion, STS inhibitors can reduce the local production of estrogens in hormone-dependent tissues, a mechanism that holds therapeutic promise for conditions like endometriosis and estrogen-dependent cancers.

Quantitative Data

| Compound | Receptor/Enzyme | Parameter | Value | Species | Reference |

| 16α-Iodo-17β-estradiol | Estrogen Receptor α (ERα) | Kd | 0.1 nM | Human (in vitro) | [1] |

| 16α-Iodo-17β-estradiol | Estrogen Receptor β (ERβ) | Kd | 0.4 nM | Rat (in vitro) | [1] |

Note: The available literature lacks a centralized, tabulated summary of Ki or IC50 values specifically for this compound's interaction with ERα, ERβ, and STS. The data presented here for a related isomer should be interpreted with caution as the position of the iodine atom can significantly influence binding affinity.

Signaling Pathways

The in vivo effects of this compound are mediated through its influence on established signaling pathways associated with estrogen action and steroidogenesis.

Estrogen Receptor Signaling

Upon binding to estrogen receptors (ERα or ERβ), this compound can initiate both genomic and non-genomic signaling cascades.

Steroid Sulfatase Inhibition Pathway

By inhibiting steroid sulfatase, this compound disrupts the local synthesis of active estrogens.

References

2-Iodoestradiol as a Human Sex Hormone-Binding Globulin Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Iodoestradiol as a high-affinity ligand for human Sex Hormone-Binding Globulin (SHBG). The document details quantitative binding data, comprehensive experimental protocols for ligand synthesis and binding assays, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound exhibits a remarkably high binding affinity for human SHBG, surpassing that of the natural high-affinity ligand, dihydrotestosterone (B1667394) (DHT)[1]. The binding affinities of this compound and the primary endogenous ligands of SHBG, Dihydrotestosterone and Estradiol (B170435), are summarized in the table below for comparative analysis.

| Ligand | Binding Affinity Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (nM) | Reference |

| This compound | 2.4 x 10⁹ | ~0.42 | [1] |

| Dihydrotestosterone (DHT) | Not explicitly stated, but lower than this compound | ~1 | [2] |

| Estradiol (E2) | Not explicitly stated, ~20-fold lower than DHT | ~2 | [2][3] |

Note: The Kd for this compound was calculated from the provided Ka (Kd = 1/Ka). The binding affinity for Estradiol can be variable depending on experimental conditions[3].

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the characterization of its binding to SHBG.

Synthesis and Characterization of this compound

The synthesis of this compound and its radiolabeled form is crucial for binding studies.

Materials:

-

17β-estradiol

-

Sodium Iodide (NaI) or Na[¹²⁵I] for radiolabeling

-

Chloramine T

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer

-

¹H-NMR Spectrometer

Protocol:

-

Reaction: Treat 17β-estradiol with NaI (or Na[¹²⁵I]) and Chloramine T. This reaction introduces iodine to the aromatic A-ring of the estradiol molecule[1].

-

Purification: Separate the reaction products, which include this compound, 4-iodoestradiol, and 2,4-di-iodoestradiol, using HPLC[1].

-

Structure Confirmation: Confirm the structure of the purified this compound using mass spectrometry and ¹H-NMR[1].

Dextran-Coated Charcoal (DCC) Binding Assay

The DCC assay is a widely used method to separate protein-bound from free radioligand to determine binding affinity.

Materials:

-

Purified human SHBG

-

[¹²⁵I]this compound (radioligand)

-

Unlabeled this compound and other competing ligands (e.g., DHT)

-

Dextran-coated charcoal suspension (e.g., 0.5% Norit A charcoal and 0.05% Dextran T-70 in assay buffer)

-

Assay Buffer (e.g., Tris-HCl buffer at physiological pH)

-

Centrifuge

Protocol:

-

Incubation: Incubate purified SHBG with a fixed concentration of [¹²⁵I]this compound in the presence of increasing concentrations of unlabeled this compound (for saturation binding) or other competing ligands (for competitive binding)[1]. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation: Add the cold dextran-coated charcoal suspension to the incubation mixture. The charcoal adsorbs the small, free radioligand, while the larger SHBG-bound radioligand remains in the supernatant[4][5].

-

Centrifugation: Centrifuge the tubes to pellet the charcoal with the adsorbed free radioligand.

-

Quantification: Carefully collect the supernatant containing the SHBG-bound radioligand and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled ligand concentration. For saturation binding, this allows for the calculation of the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competitive binding, the inhibition constant (Ki) can be determined.

Agarose (B213101) Gel Electrophoresis for Binding Confirmation

Agarose gel electrophoresis can be used to visually confirm the binding of [¹²⁵I]this compound to SHBG.

Materials:

-

Incubation mixtures from the binding assay

-

Agarose

-

Electrophoresis buffer (e.g., Tris-acetate-EDTA)

-

Gel electrophoresis apparatus

-

Autoradiography film or phosphorimager

Protocol:

-

Gel Preparation: Prepare a native agarose gel of an appropriate percentage.

-

Sample Loading: Load the incubation mixtures (containing SHBG and [¹²⁵I]this compound) into the wells of the agarose gel.

-

Electrophoresis: Run the gel at a constant voltage until the dye front has migrated a sufficient distance.

-

Visualization: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radioactive bands. The SHBG-bound [¹²⁵I]this compound will migrate slower than the free [¹²⁵I]this compound, resulting in a distinct band.

Signaling Pathways and Logical Relationships

While SHBG's primary role is to transport sex hormones in the blood, it can also interact with a membrane receptor (RSHBG) to initiate intracellular signaling.

SHBG Membrane Receptor Signaling Pathway

The binding of SHBG to its membrane receptor can trigger a G protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP).

Principle of Competitive Binding

This compound's high affinity for SHBG allows it to compete with and displace endogenous ligands like DHT from the same binding site[1]. This principle is fundamental to competitive binding assays.

References

- 1. This compound binds with high affinity to human sex hormone binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular interactions between sex hormone–binding globulin and nonsteroidal ligands that enhance androgen activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estradiol induces allosteric coupling and partitioning of sex-hormone-binding globulin monomers among conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Evaluation and clinical application of a dextran-charcoal method for measuring bound testosterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Development of 2-Iodoestradiol: A Technical Guide

Abstract

2-Iodoestradiol, a halogenated derivative of the natural estrogen 17β-estradiol, has emerged as a valuable tool in endocrinology and oncological research. Its unique properties, particularly when radiolabeled, have facilitated the study of estrogen receptor (ER) distribution, density, and function in various tissues. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and evaluation, and a summary of its key pharmacological data. Furthermore, it elucidates the signaling pathways influenced by this compound and presents visual workflows for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's scientific journey and its applications.

Discovery and History of Development

The development of this compound is intrinsically linked to the broader effort to understand the mechanism of action of estrogen and to visualize estrogen receptor-rich tissues, particularly for the diagnosis and treatment of breast cancer. The concept of using radiolabeled estrogens to target and image ER-positive tumors dates back to the mid-20th century. Early research focused on tritiated estradiol (B170435), but the low energy of the beta particles emitted by tritium (B154650) made it unsuitable for in vivo imaging.

The quest for a gamma-emitting estrogen analog led researchers to explore halogenated derivatives. The introduction of an iodine atom, specifically the gamma-emitting isotopes ¹²³I and ¹²⁵I, offered a promising avenue for external imaging. The A-ring of estradiol was a logical site for modification due to its chemical accessibility.

While the precise first synthesis of this compound is not definitively documented in a single landmark paper, early reports on the synthesis of A-ring halogenated estrogens laid the groundwork. A significant publication by Hillman-Elies, Hillman, and Scheldt in 1953 described a method for the iodination of estradiol, which likely represents one of the earliest syntheses of this compound.[1] Subsequent research in the following decades focused on refining the synthesis and radiolabeling of iodoestradiol derivatives for use as receptor-binding radiopharmaceuticals.[2] These efforts were driven by the need for agents that could specifically bind to the estrogen receptor with high affinity and be detected externally. The development of radioiodinated estrogens, including this compound, was a critical step forward in nuclear medicine and the study of hormone-dependent cancers.[3][4][5]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the direct iodination of the aromatic A-ring of 17β-estradiol. A prevalent method involves the reaction of estradiol with iodine in the presence of an oxidizing agent.

2.1. Synthesis of this compound

A common laboratory-scale synthesis involves the use of iodine and mercuric acetate (B1210297).[1][6][7] This method, while effective, is known to produce a mixture of both this compound and its isomer, 4-iodoestradiol.[1][6]

Table 1: Representative Yields for the Synthesis of Iodoestradiols [1][7]

| Product | Yield (%) |

| This compound | 36.8 |

| 4-Iodoestradiol | 21.5 |

Note: Yields are based on a specific reported synthesis method and may vary depending on reaction conditions.

2.2. Purification

The separation of this compound from the reaction mixture, which contains unreacted estradiol and the 4-iodoestradiol isomer, is crucial for obtaining a pure product. Silica (B1680970) gel medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) are effective techniques for this purification.[1][6][8][9][10][11] A typical mobile phase for silica gel chromatography is a mixture of benzene (B151609) and acetone.[1][6]

2.3. Characterization

The structural confirmation of this compound is performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the position of the iodine atom on the A-ring. The chemical shifts and coupling patterns of the aromatic protons are distinct for the 2- and 4-iodo isomers.[6][12][13][14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the incorporation of an iodine atom.[6][12][13][14][15]

Experimental Protocols

3.1. Synthesis of 2- and 4-Iodoestradiol [1][6]

-

Reaction Setup: Dissolve 17β-estradiol in a suitable solvent such as acetic acid.

-

Reagent Addition: Add a solution of mercuric acetate in acetic acid to the estradiol solution, followed by the addition of a solution of iodine in acetic acid.

-

Reaction: Stir the mixture at room temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and extract the product into an organic solvent. Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a benzene-acetone mobile phase to separate this compound and 4-iodoestradiol.

3.2. Estrogen Receptor Competitive Binding Assay [16][17][18][19][20]

-

Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of immature or ovariectomized rats. Homogenize the tissue in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuge at high speed to obtain the cytosolic fraction.[16][20]

-

Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol), and increasing concentrations of the competitor ligand (unlabeled this compound or a reference compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

Quantification: Wash the HAP pellets to remove unbound radioligand and measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated relative to a standard compound like 17β-estradiol.

3.3. In Vivo Biodistribution Study [2][21][22][23][24][25]

-

Animal Model: Use an appropriate animal model, such as female rats bearing mammary tumors.[2]

-

Radiolabeling: Synthesize radiolabeled this compound (e.g., with ¹²⁵I) using established methods.

-

Administration: Administer a known amount of the radiolabeled compound to the animals, typically via intravenous injection.

-

Tissue Collection: At various time points post-injection, euthanize the animals and dissect the organs and tissues of interest (e.g., tumor, uterus, blood, muscle, fat, liver, kidneys).

-

Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). Calculate target-to-nontarget tissue ratios (e.g., tumor-to-blood ratio) to assess the specificity of uptake.

Pharmacological Data

Table 2: Binding Affinities of Selected Radioiodinated Estrogens

| Compound | Receptor/Protein | Affinity (Kd/IC₅₀) | Reference |

| I-123-OCJAM-357 | Estrogen Receptor | 60 ± 15 pM (Kd) | [4] |

| I-123-OCLOF-1013 | Estrogen Receptor | 54 ± 20 pM (Kd) | [4] |

| [¹³¹I]EITE | Estrogen Receptor | 36.47 nM (IC₅₀) | [5] |

| [¹³¹I]MITE | Estrogen Receptor | 61.83 nM (IC₅₀) | [5] |

| 11β-methoxy-16α-[¹²³I]iodoestradiol | Estrogen Receptor | Ka = 6 x 10⁹ M⁻¹ | [26] |

Signaling Pathways and Experimental Workflows

5.1. Estrogen Receptor Signaling Pathway

This compound, as an analog of estradiol, is expected to exert its biological effects primarily through the classical estrogen receptor signaling pathway. Upon entering a target cell, it binds to estrogen receptors (ERα or ERβ) located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including cell proliferation and differentiation.

Caption: Classical estrogen receptor signaling pathway initiated by this compound.

5.2. Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound has proven to be an indispensable molecular probe in the study of estrogen receptor biology. Its synthesis, while requiring careful purification to isolate the desired isomer, is achievable through established chemical methods. When radiolabeled, this compound allows for the sensitive and specific detection of estrogen receptors in vitro and in vivo, providing valuable insights into the hormonal regulation of tissues and the pathology of estrogen-dependent diseases. The continued application and potential modification of this compound will undoubtedly contribute to further advancements in endocrinology and the development of targeted diagnostics and therapeutics.

References

- 1. The Simultaneous Synthesis of 2- and 4-Iodoestradiol [jstage.jst.go.jp]

- 2. Studies with 17 beta(16 alpha-[125i]iodo)-estradiol, an estrogen receptor-binding radiopharmaceutical, in rats bearing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of radioiodinated estrogens for diagnosis and therapy of male urogenital tumours - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00114H [pubs.rsc.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | 24381-12-2 | Benchchem [benchchem.com]

- 8. lcms.cz [lcms.cz]

- 9. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

- 13. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. epa.gov [epa.gov]

- 19. researchgate.net [researchgate.net]

- 20. epa.gov [epa.gov]

- 21. researchgate.net [researchgate.net]

- 22. appliedstemcell.com [appliedstemcell.com]

- 23. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The synthesis of 11 beta-methoxy-[16 alpha-123I] iodoestradiol and its interaction with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Cellular Fate of 2-Iodoestradiol: A Technical Guide to its Metabolism and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Iodoestradiol

This compound is a synthetic derivative of 17β-estradiol, characterized by the substitution of a hydrogen atom with an iodine atom at the C2 position of the steroid's A-ring. This modification allows for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it a valuable tool for non-invasive imaging techniques such as Single Photon Emission Computed Tomography (SPECT). These radiolabeled analogs are used to visualize and quantify estrogen receptor (ER) expression in various tissues, which is particularly relevant in the context of hormone-dependent cancers like breast cancer. The metabolic stability and pathways of such imaging agents are critical parameters, as they directly impact the tracer's biodistribution, target-to-background ratio, and the generation of potentially confounding metabolites.

Hypothesized Metabolic Pathways of this compound

Direct metabolic studies on this compound in cellular models are limited. However, based on the well-documented metabolism of estradiol (B170435) and other halogenated estrogens, a primary metabolic pathway can be hypothesized. This pathway likely involves deiodination, hydroxylation, and subsequent methylation.

Phase I Metabolism: The initial and most critical step is likely the removal of the iodine atom (deiodination), followed by hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. The major CYP isoforms involved in estradiol metabolism are CYP1A1, CYP1A2, CYP3A4, and CYP1B1. These enzymes are responsible for the formation of catechol estrogens. It is plausible that this compound is first deiodinated to estradiol, which then enters the well-established metabolic cascade. Alternatively, direct hydroxylation at other positions on the steroid ring could occur, though this is considered a less likely primary step.

Phase II Metabolism: Following the formation of catechol estrogens (2-hydroxyestradiol and 4-hydroxyestradiol), these intermediates can undergo O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT), to form methoxyestrogens. This is generally considered a detoxification pathway.

Formation of Reactive Byproducts: If not efficiently methylated, catechol estrogens can be oxidized to form highly reactive semiquinones and quinones. These electrophilic species are capable of forming adducts with DNA and other macromolecules, potentially leading to genotoxicity and cellular damage.

Quantitative Data on Estradiol Metabolism (Comparative Data)

Due to the lack of specific quantitative data for this compound, the following tables summarize key metabolic parameters for its parent compound, 17β-estradiol, in relevant cellular and subcellular models. This information provides a baseline for researchers investigating the metabolic stability and fate of this compound.

Table 1: Metabolic Rates of Estradiol in Liver Cell Cultures

| Metabolic Reaction | Cell Model | Metabolic Rate (pmol/mg protein/min) | Apparent Km (µM) | Apparent Vmax (pmol/mg protein/min) |

| C-2 Oxidation | Chick Embryo Hepatocytes | ~45.8 | 23.5 | 119 |

| C-16 Oxidation | Chick Embryo Hepatocytes | ~5.0 | 30.3 | 11.7 |

Data sourced from studies on primary cultures of chick embryo liver cells and provides an indication of the relative rates of different oxidative pathways.

Table 2: Major Estradiol Metabolites in Human Liver Microsomes

| Metabolic Pathway | Primary Metabolites | Relative Abundance | Key Enzymes |

| 2-Hydroxylation | 2-Hydroxyestradiol (2-OH-E2), 2-Hydroxyestrone (2-OH-E1) | Dominant Pathway | CYP1A2, CYP3A4 |

| 4-Hydroxylation | 4-Hydroxyestradiol (4-OH-E2) | Ratio of 4-OH-E2 to 2-OH-E2 is approx. 1:6 | CYP1B1 |

| 16α-Hydroxylation | 16α-Hydroxyestradiol, 16α-Hydroxyestrone | Minor Pathway | - |

This table highlights the main metabolic routes of estradiol in a key in vitro system, with 2-hydroxylation being the predominant pathway.

Experimental Protocols for Studying this compound Metabolism

The following protocols are adapted from established methods for studying the metabolism of radiolabeled estrogens in vitro.

Cell Culture and Treatment

-

Cell Line Selection: Estrogen-responsive human breast cancer cell lines such as MCF-7 or T47D are commonly used. These cells express the necessary metabolic enzymes and estrogen receptors.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and insulin. For metabolism studies, cells are often switched to a medium with charcoal-stripped FBS to remove endogenous steroids.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Once confluent, the medium is replaced with fresh medium containing [¹²⁵I]-2-iodoestradiol at a specific concentration. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are typically performed.

Metabolite Extraction

-

Medium Collection: At each time point, the culture medium is collected.

-

Cell Lysis: The cell monolayer is washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer or by scraping into a solvent like methanol.

-

Solvent Extraction: Both the collected medium and the cell lysate are subjected to liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or ether) to separate the steroid metabolites from the aqueous phase. The organic phases are then evaporated to dryness under a stream of nitrogen.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

-

Sample Reconstitution: The dried extracts are reconstituted in a small volume of the HPLC mobile phase.

-

Chromatographic Separation: The samples are injected onto a reverse-phase HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the parent compound from its metabolites.

-

Detection: For radiolabeled compounds, an in-line radiometric detector is used to quantify the radioactivity in the eluting peaks. For non-radiolabeled compounds, a UV or fluorescence detector can be employed, often requiring derivatization of the estrogens.

-

Data Analysis: The retention times of the peaks are compared to those of known standards (e.g., estradiol, 2-hydroxyestradiol, 2-methoxyestradiol) to identify the metabolites. The peak areas are integrated to quantify the percentage of each metabolite formed relative to the total radioactivity injected.

Signaling Pathways Influenced by Estrogens and their Metabolites

Estrogens, including estradiol and potentially this compound, exert their biological effects through both genomic and non-genomic signaling pathways.

-

Genomic Signaling: This classical pathway involves the binding of the estrogen to its intracellular receptor (ERα or ERβ). The ligand-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene transcription. This process typically occurs over hours to days.

-

Non-Genomic Signaling: Estrogens can also elicit rapid cellular responses (within seconds to minutes) by activating signaling cascades initiated at the cell membrane. A subpopulation of ERs located at the plasma membrane can, upon ligand binding, activate various downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration.

While it is expected that this compound would primarily act through these established estrogen signaling pathways, it is conceivable that its unique metabolites, if formed, could have distinct signaling properties. For instance, some estradiol metabolites, like 2-methoxyestradiol, have been shown to have anti-proliferative and anti-angiogenic effects that are independent of the classical estrogen receptors.

Conclusion

The metabolism of this compound in cellular models is a critical area of investigation for optimizing its use as an imaging agent and for understanding its potential biological effects. Based on current knowledge of estradiol and halogenated estrogen metabolism, the primary metabolic fate of this compound is hypothesized to involve deiodination followed by hydroxylation and methylation. The generation of reactive quinone species is also a potential outcome. This guide provides a framework for researchers to investigate these pathways through detailed experimental protocols. While specific quantitative data for this compound remains an area for future research, the comparative data for estradiol serves as a valuable benchmark. A thorough understanding of the metabolic and signaling consequences of the C2-iodine substitution will ultimately enhance the utility of this compound in both basic research and clinical applications.

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of 2-Iodoestradiol

Disclaimer: As of late 2025, publicly available literature lacks specific studies on the pharmacokinetics and bioavailability of 2-Iodoestradiol. This guide, therefore, provides a predictive overview based on the well-established metabolic pathways of its parent compound, estradiol (B170435), and general principles of pharmacology. The experimental protocols described are proposed standard methods for characterizing the pharmacokinetic profile of a novel estradiol analog.

Introduction

This compound is a halogenated derivative of estradiol, the primary female sex hormone. The introduction of an iodine atom at the C-2 position of the steroid nucleus can significantly alter its physicochemical properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for estrogen receptors. Understanding the pharmacokinetics and bioavailability of this compound is crucial for researchers and drug development professionals exploring its potential therapeutic applications. This technical guide outlines the anticipated metabolic pathways, proposes detailed experimental protocols for its characterization, and illustrates the relevant signaling pathways.

Predicted Pharmacokinetic Profile of this compound

Based on the extensive knowledge of estradiol metabolism, we can predict the likely pharmacokinetic characteristics of this compound.

Absorption: The route of administration will heavily influence the absorption of this compound. Oral administration of estradiol typically results in low bioavailability (around 5%) due to extensive first-pass metabolism in the liver.[1][2] It is anticipated that this compound will also undergo significant first-pass metabolism. Alternative routes such as transdermal, sublingual, or parenteral administration would likely lead to higher bioavailability by bypassing the liver.[1][3][4]

Distribution: Estradiol is highly protein-bound in the circulation, primarily to sex hormone-binding globulin (SHBG) and albumin.[1][2] It is expected that this compound will also exhibit a high degree of protein binding, which will influence its volume of distribution and availability to target tissues.

Metabolism: The metabolism of estradiol is complex, involving several enzymatic pathways, primarily occurring in the liver.[2][5] The primary metabolic pathway for estradiol involves oxidation to estrone, followed by hydroxylation at various positions, and subsequent conjugation.[5]

-

Phase I Metabolism: The initial and major metabolic pathway for estradiol is the hydroxylation catalyzed by cytochrome P450 (CYP) enzymes.[5] The main sites of hydroxylation are the 2- and 16α-positions.[5][6] Given that the 2-position is blocked by an iodine atom in this compound, it is plausible that metabolism will be redirected towards other sites, such as 4-hydroxylation (mediated by CYP1B1) and 16α-hydroxylation (mediated by CYP3A4).[5] The resulting hydroxylated metabolites may possess their own biological activities.

-

Phase II Metabolism: The hydroxylated metabolites of estradiol undergo conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.[2] It is expected that the metabolites of this compound will also be conjugated before elimination.

Excretion: The conjugated metabolites of estradiol are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[1] A similar excretion profile is anticipated for this compound and its metabolites.

Proposed Experimental Protocols for Characterizing this compound Pharmacokinetics

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Metabolic Stability Assessment:

-

Objective: To assess the intrinsic metabolic stability of this compound.

-

Methodology:

-

Incubate this compound (at a concentration of approximately 1 µM) with liver microsomes (from human and relevant preclinical species) or hepatocytes.

-

The incubation mixture should contain a NADPH-regenerating system to support CYP450 enzyme activity.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).

-

Analyze the concentration of the parent compound (this compound) at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Pharmacokinetic Studies in Animals:

-

Objective: To determine the in vivo pharmacokinetic parameters of this compound following intravenous and oral administration.

-

Methodology:

-

Use a suitable animal model (e.g., rats or mice).

-

Administer a single intravenous (IV) bolus dose of this compound to one group of animals to determine its clearance, volume of distribution, and elimination half-life.

-

Administer a single oral (PO) gavage dose of this compound to another group of animals.

-

Collect serial blood samples at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, Vd, t½) using non-compartmental analysis.

-

Determine the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.

-

Metabolite Identification:

-

Objective: To identify the major metabolites of this compound.

-

Methodology:

-

Pool plasma and urine samples from the animal pharmacokinetic studies.

-

Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites.

-

Compare the mass spectra of the metabolites to that of the parent compound to elucidate their structures.

-

For a more comprehensive understanding, radiolabeled this compound (e.g., with ¹⁴C) can be used in ADME studies to trace all metabolites.[7]

-

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of pharmacokinetic data for this compound, which would be populated with the results from the proposed experiments.

Table 1: In Vitro Metabolic Stability of this compound

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data to be determined | Data to be determined |

| Rat | Data to be determined | Data to be determined |

| Mouse | Data to be determined | Data to be determined |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Mean ± SD)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | Data to be determined | Data to be determined |

| Tmax (h) | Not Applicable | Data to be determined |

| AUC₀-∞ (ng·h/mL) | Data to be determined | Data to be determined |

| CL (mL/h/kg) | Data to be determined | Not Applicable |

| Vd (L/kg) | Data to be determined | Not Applicable |

| t½ (h) | Data to be determined | Data to be determined |

| F (%) | Not Applicable | Data to be determined |

Signaling Pathways

This compound, as an analog of estradiol, is expected to exert its biological effects through estrogen receptors (ERs), primarily ERα and ERβ.[8] The binding of this compound to these receptors can initiate both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway: In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[8][9]

References

- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 2. Pharmacology and pharmacokinetics of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability of estradiol from two transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significant differences in estradiol bioavailability from two similarly labelled estradiol matrix transdermal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. allergyresearchgroup.com [allergyresearchgroup.com]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. scispace.com [scispace.com]

In Vitro Effects of 2-Iodoestradiol on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro effects of 2-Iodoestradiol on gene expression. Due to a lack of extensive, direct research on this compound's specific impact on the transcriptome, this document extrapolates its molecular actions based on the well-established mechanisms of its parent compound, 17β-estradiol (E2), and related synthetic estrogens. This compound, as a synthetic estrogen, is expected to mediate its effects primarily through estrogen receptors (ERα and ERβ), influencing a wide array of cellular processes through the regulation of gene expression. This guide details the presumed signaling pathways, presents expected gene expression changes in relevant cell lines, outlines key experimental protocols for investigation, and provides visualizations to clarify these complex processes.

Introduction

Estrogens are a class of steroid hormones that play a critical role in the development and function of the reproductive system and other tissues, including bone, the cardiovascular system, and the brain.[1][2][3] Their effects are primarily mediated by the estrogen receptors ERα and ERβ, which are ligand-activated transcription factors that regulate the expression of target genes.[1][3][4] Synthetic estrogens, such as this compound, are valuable tools in research and drug development for their potential to modulate estrogen receptor activity. Understanding the in vitro effects of these compounds on gene expression is crucial for elucidating their mechanisms of action and therapeutic potential.

This guide will focus on the predicted molecular mechanisms of this compound, drawing parallels from the extensive research on 17β-estradiol.

Predicted Signaling Pathways of this compound

This compound is expected to follow the canonical and non-canonical signaling pathways of estrogens. These pathways are initiated by the binding of the ligand to estrogen receptors, which can be located in the nucleus, cytoplasm, or at the plasma membrane.

Nuclear-Initiated Steroid Signaling

The primary mechanism of action for estrogens is the regulation of gene transcription through nuclear estrogen receptors.[5] Upon entering the cell, this compound is predicted to bind to ERα or ERβ. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4][5]

Membrane-Initiated Steroid Signaling

A subpopulation of estrogen receptors is located at the plasma membrane (mERs).[5] Binding of this compound to these receptors can rapidly activate various intracellular signaling cascades, such as the MAPK and PI3K pathways, without direct genomic action.[6] These pathways can, in turn, influence the activity of other transcription factors, indirectly affecting gene expression.[5][6]

Anticipated Effects on Gene Expression: Data from Estradiol (B170435) Studies

Table 1: Summary of E2-Regulated Gene Expression in MCF-7 Breast Cancer Cells

| Gene Symbol | Gene Name | Regulation | Function |

| BIRC5 | Baculoviral IAP repeat containing 5 | Upregulated | Apoptosis inhibition, cell cycle regulation |

| NME1 | NME/NM23 nucleoside diphosphate (B83284) kinase 1 | Upregulated | Metastasis suppression |

| BRCA1 | BRCA1 DNA repair associated | Upregulated | DNA repair, tumor suppression |

| PGR | Progesterone receptor | Upregulated | Hormone signaling |

| TFF3 | Trefoil factor 3 | Upregulated | Mucosal defense and repair |

| CCND2 | Cyclin D2 | Downregulated | Cell cycle regulation |

| IGFBP3 | Insulin like growth factor binding protein 3 | Downregulated | Regulation of cell growth |

| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Downregulated | Cell cycle arrest |

| Data derived from studies on MCF-7 cells treated with 17β-estradiol.[7] |

Table 2: Summary of E2-Regulated Gene Expression in Ovarian Cancer Cells

| Gene Symbol | Gene Name | Regulation | Cell Lines |

| C3 | Complement C3 | Downregulated | Br-1, UL-1 |

| CLU | Clusterin | Downregulated | Br-1, UL-1 |

| PTEN | Phosphatase and tensin homolog | Downregulated | Br-1, UL-1 |

| MKI67 | Marker of proliferation Ki-67 | Upregulated | Oy-1 |

| SERPINB5 | Serpin family B member 5 | Upregulated | Oy-1 |

| PLAU | Plasminogen activator, urokinase | Upregulated | Oy-1 |

| ERBB2 | Erb-b2 receptor tyrosine kinase 2 | Upregulated | Oy-1 |

| Data derived from studies on ovarian cancer cell lines treated with 17β-estradiol.[8] |

Experimental Protocols for Studying In Vitro Gene Expression

To investigate the effects of this compound on gene expression, a series of standard molecular biology techniques can be employed.

Cell Culture and Treatment

-

Cell Line Selection: Choose an appropriate cell line expressing estrogen receptors (e.g., MCF-7, T-47D for breast cancer; Ishikawa for endometrial cancer).

-

Hormone Deprivation: Prior to treatment, culture cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum for at least 72 hours to deplete endogenous steroids.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) for a specified time course (e.g., 1, 6, 24, 48 hours).[9] Include a vehicle control (e.g., ethanol).

RNA Extraction and Quality Control

-

RNA Isolation: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

Quality Assessment: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from total RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes for specific target genes identified from the literature (see tables above).

-

Normalize expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate fold change in gene expression relative to the vehicle control.

-

-

RNA Sequencing (RNA-Seq):

-

Library Preparation: Prepare sequencing libraries from high-quality total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on raw sequencing reads.

-

Align reads to a reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between this compound-treated and control samples.

-

Perform pathway and gene ontology enrichment analysis to identify biological processes affected by this compound.

-

-

Conclusion

While direct experimental data on the in vitro effects of this compound on gene expression is limited, its structural similarity to 17β-estradiol allows for strong predictions regarding its molecular mechanisms. It is anticipated that this compound will modulate gene expression primarily through the activation of estrogen receptors, influencing pathways involved in cell proliferation, apoptosis, and hormone signaling. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the specific transcriptional effects of this compound, thereby contributing to a deeper understanding of its biological activity and potential therapeutic applications. Future studies employing genome-wide approaches like RNA-Seq will be crucial for comprehensively defining the unique gene regulatory profile of this compound.

References

- 1. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Molecular mechanism of estrogen-estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen receptor - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. scispace.com [scispace.com]

- 7. Profiling of gene expression regulated by 17β-estradiol and tamoxifen in estrogen receptor-positive and estrogen receptor-negative human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene expression profiling in response to estradiol and genistein in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estradiol (E2) concentration shapes the chromatin binding landscape of estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

2-Iodoestradiol Signaling Pathways: A Technical Guide for Endocrine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction